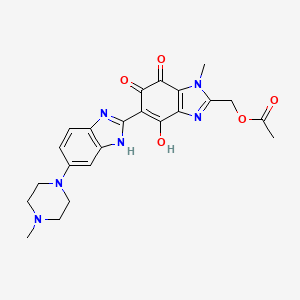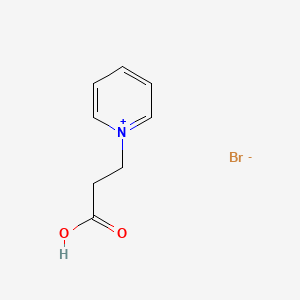
1-(2-Carboxyethyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Carboxyethyl)pyridin-1-ium bromide is an organic compound with the molecular formula C8H10BrNO2. It is a pyridinium salt, which means it contains a positively charged pyridine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)pyridin-1-ium bromide typically involves the reaction of pyridine with bromoacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include:
Temperature: Room temperature
Solvent: Water
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Pyridine and bromoacetic acid
Catalyst: None required
Purification: Crystallization and filtration
化学反应分析
Types of Reactions
1-(2-Carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Sodium hydroxide or hydrochloric acid
Major Products Formed
Oxidation: Pyridine N-oxide derivatives
Reduction: Pyridine derivatives
Substitution: Corresponding substituted pyridinium salts
科学研究应用
1-(2-Carboxyethyl)pyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Carboxyethyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The positively charged pyridinium ring can interact with negatively charged sites on enzymes, leading to inhibition or activation of enzymatic activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
- 1-(2-Ethoxy-2-oxoethyl)pyridinium bromide
- 1-(2-Hydroxyethyl)pyridinium bromide
- 1-(2-Aminoethyl)pyridinium bromide
Uniqueness
1-(2-Carboxyethyl)pyridin-1-ium bromide is unique due to its carboxyethyl group, which imparts specific chemical properties and reactivity. This group allows the compound to participate in a wider range of chemical reactions compared to its analogs. Additionally, the presence of the carboxyethyl group enhances its solubility in water, making it more versatile for various applications.
属性
分子式 |
C8H10BrNO2 |
|---|---|
分子量 |
232.07 g/mol |
IUPAC 名称 |
3-pyridin-1-ium-1-ylpropanoic acid;bromide |
InChI |
InChI=1S/C8H9NO2.BrH/c10-8(11)4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7H2;1H |
InChI 键 |
AMKALGCECNMECD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C=C1)CCC(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


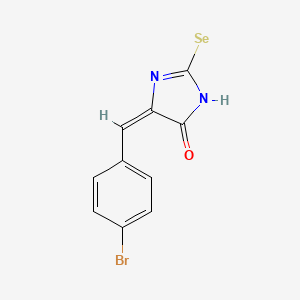
![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
![2-Bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylic acid](/img/structure/B12932876.png)
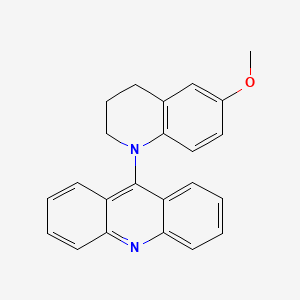

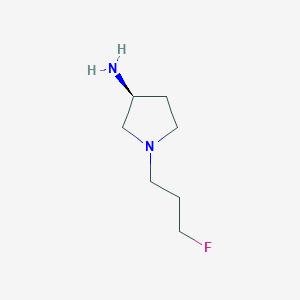
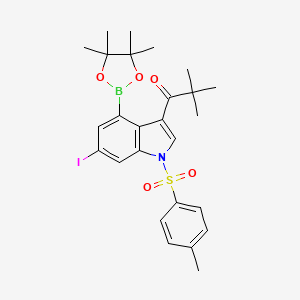


![6-Chloro-9-[(4-methylphenyl)methyl]-2-(trifluoromethyl)-9H-purine](/img/structure/B12932917.png)
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
